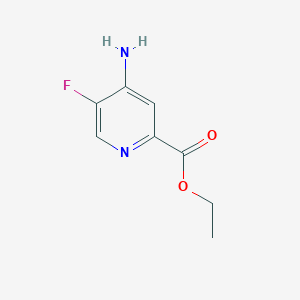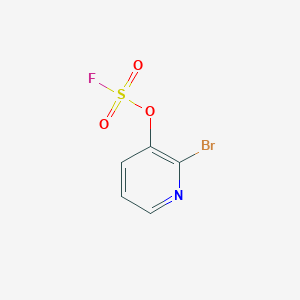
(3S,4aR,8aS)-1,2,3,4,4a,5,6,7,8,8a-デカヒドロキノリン-3-カルボン酸メチル;塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (3S,4aR,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate;hydrochloride is a synthetic organic compound known for its diverse applications in various scientific fields. This compound is characterized by a decahydroquinoline core structure, functionalized with a methyl ester and a hydrochloride salt. The unique stereochemistry of this compound contributes to its specific interactions and biological activities.
科学的研究の応用
Chemistry
In chemistry, this compound serves as a building block for synthesizing other complex molecules. Its stereochemistry is particularly useful in studying chiral catalysis and asymmetric synthesis.
Biology
In biological research, Methyl (3S,4aR,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate;hydrochloride is used in the development of enzyme inhibitors and receptor antagonists. It also plays a role in studying neurotransmitter pathways.
Medicine
This compound has potential therapeutic applications in the treatment of neurological disorders. It acts on specific molecular targets involved in nerve transmission and can influence the development of drugs for diseases like Alzheimer's and Parkinson's.
Industry
In the industrial sector, the compound is used in the synthesis of agrochemicals and pharmaceuticals, serving as an intermediate in various production processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3S,4aR,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate;hydrochloride typically involves a multi-step process:
Starting Materials: : The synthesis begins with commercially available cyclohexanone and an appropriate amine.
Reaction Steps
Step 1: : Formation of the quinoline ring through a Povarov reaction.
Step 2: : Reduction of the intermediate to form the decahydroquinoline core.
Step 3: : Esterification to introduce the methyl carboxylate group.
Step 4: : Conversion to the hydrochloride salt via acid-base reaction.
Industrial Production Methods
Industrial production often employs continuous flow chemistry techniques to enhance reaction efficiency and scalability. These methods include:
Catalytic hydrogenation: : Used for the reduction steps.
Automated esterification systems: : For high-throughput methylation processes.
Purification: : Using crystallization or chromatography to obtain high-purity product.
化学反応の分析
Types of Reactions
Methyl (3S,4aR,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate;hydrochloride participates in various chemical reactions:
Oxidation: : Forms ketone or aldehyde derivatives.
Reduction: : Can be further reduced to more saturated compounds.
Substitution: : Nucleophilic substitution at the methyl ester or amine sites.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: : Hydrogen (H₂) with palladium or nickel catalysts.
Substitution: : Strong nucleophiles like hydroxide ions (OH⁻) or amines.
Major Products
The reactions yield a variety of products including alcohols, ketones, and more complex heterocyclic compounds, depending on the reaction conditions and reagents used.
作用機序
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. Its mechanism involves:
Binding to active sites: : Inhibiting or modulating enzyme activity.
Receptor interaction: : Acting as an agonist or antagonist, influencing signal transduction pathways.
Molecular pathways: : Affecting pathways involved in cell signaling and metabolism.
類似化合物との比較
Methyl (3S,4aR,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate;hydrochloride is unique in its stereochemistry and specific functional groups. Similar compounds include:
Methyl (3S,4aR,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylate
Methyl (3S,4aR,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoxaline-3-carboxylate
These similar compounds share core structures but differ in their functional groups and stereochemical arrangements, leading to variations in their chemical and biological properties.
特性
IUPAC Name |
methyl (3S,4aR,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c1-14-11(13)9-6-8-4-2-3-5-10(8)12-7-9;/h8-10,12H,2-7H2,1H3;1H/t8-,9+,10+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVFWBCTLFRPHO-RDTSDOJCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CCCCC2NC1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1C[C@H]2CCCC[C@@H]2NC1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
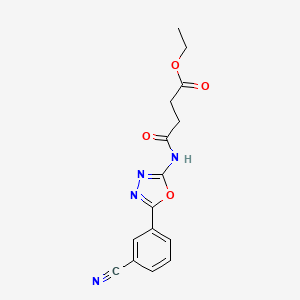
![1-[(2,6-Difluorophenyl)methyl]cyclopentan-1-amine](/img/structure/B2528612.png)
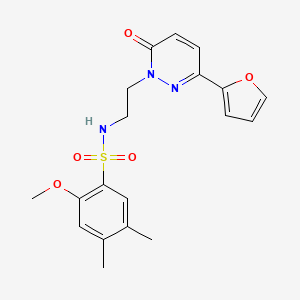
![2-{[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2528615.png)
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B2528616.png)
![(E)-4-acetyl-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2528617.png)
![1-[2-(4-Benzylpiperazin-1-yl)-1,3-thiazol-5-yl]ethanone](/img/structure/B2528618.png)
![8-(2-methoxypyridine-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2528619.png)
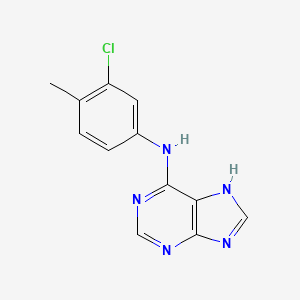
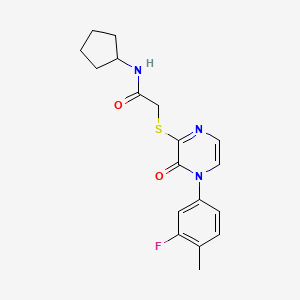
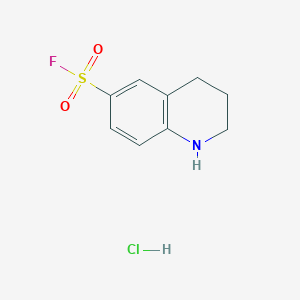
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2528632.png)
